Methyl 2,4-dichlorobenzoate
Overview
Description
Methyl 2,4-dichlorobenzoate is a chemical compound that is closely related to various chlorinated benzoic acid derivatives and their esters. While the specific compound is not directly studied in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer insights into the behavior and characteristics that methyl 2,4-dichlorobenzoate may exhibit.
Synthesis Analysis
The synthesis of related compounds often involves one-pot reactions, as seen in the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which is achieved by reacting phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride . This suggests that a similar approach could potentially be applied to synthesize methyl 2,4-dichlorobenzoate by substituting the appropriate starting materials.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal and molecular structure of chlorinated compounds. For instance, the crystal structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined to be triclinic, with specific cell parameters . This level of detail provides a basis for understanding the molecular geometry and potential intermolecular interactions that could be expected for methyl 2,4-dichlorobenzoate.
Chemical Reactions Analysis
Chlorinated benzoic acids and their derivatives undergo various chemical reactions, including regioselective chlorination and hydrolysis, as seen in the reactions of methyl-substituted benzo[d]-1,3,2-dioxaphospholes . These reactions are indicative of the reactivity of chlorinated aromatic compounds and can be used to infer the reactivity of methyl 2,4-dichlorobenzoate in similar conditions.
Physical and Chemical Properties Analysis
The purification of 2,4-dichlorobenzoic acid, a closely related compound, involves the formation of an α-methylbenzylamine salt, which significantly reduces the levels of positional isomer impurities . This purification method, while not universal, provides insight into the solubility and potential purification strategies for methyl 2,4-dichlorobenzoate. Additionally, the study of methyl 3-chlorobenzoate by gas phase electron diffraction combined with ab initio calculations reveals the existence of conformational equilibria and provides detailed structural parameters . These findings contribute to a deeper understanding of the physical and chemical properties that methyl 2,4-dichlorobenzoate may possess.
Scientific Research Applications
Microbial Transformation Rates in Aquatic Environments
Methyl 2,4-dichlorobenzoate, related to 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME), has been studied to determine microbial transformation rates in various environments, including water, sediment, biofilm, and microbial mats. These studies help understand the environmental fate of such chemicals, with implications for pollution control and ecosystem health (Newton, Gattie, & Lewis, 1990).
Purification Methods
Research has been conducted on developing efficient methods for purifying related compounds like 2,4-dichlorobenzoic acid, which is important for ensuring the purity and effectiveness of chemical products in various applications (Ley & Yates, 2008).
Herbicide Research
Studies have examined the physiological effects of herbicides like dichlofop-methyl, which is structurally similar to methyl 2,4-dichlorobenzoate. This research is vital for understanding the mechanisms of action of herbicides and their selectivity among plant species (Shimabukuro et al., 1978).
Chemical Analysis and Spectroscopy
Quantum chemical studies on compounds like methyl 2,5-dichlorobenzoate (MDCB) contribute to our understanding of molecular structures and vibrational spectra, aiding in the development of new materials and analytical techniques (Xuan & Zhai, 2011).
Organic Synthesis
Research on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles has implications for organic synthesis, potentially leading to the development of new, less toxic herbicides and other agricultural chemicals (Uranga, Montañez, & Santiago, 2012).
Polymer Chemistry
Methyl 2,5-dichlorobenzoate has been used as a precursor in polymer chemistry, suchas in the synthesis of poly(p-phenylene) via a new precursor route. This research contributes to advancements in materials science, particularly in developing novel polymers with unique properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Commercial Synthesis for Medicinal Use
Studies have focused on the development of experimental technologies for the commercial synthesis of compounds like potassium 2,4-dichlorobenzoate, a precursor for drugs with analgesic, anti-inflammatory, and hepatoprotector properties. This research is crucial for pharmaceutical development and large-scale drug production (Levitin & Oridoroga, 2003).
Safety And Hazards
Methyl 2,4-dichlorobenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .
properties
IUPAC Name |
methyl 2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWILYAWSRHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188611 | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichlorobenzoate | |
CAS RN |
35112-28-8 | |
Record name | Benzoic acid, 2,4-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35112-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.